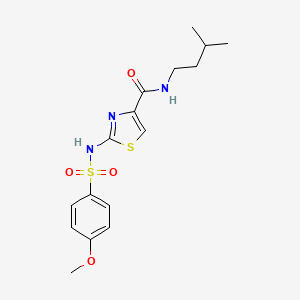

N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Descripción general

Descripción

The compound is a derivative of thiazole carboxamide . Thiazole carboxamides are a class of compounds that have been studied for their biological activities .

Synthesis Analysis

Thiazole carboxamide derivatives have been synthesized and characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The product was purified by silica gel column chromatography .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using molecular docking studies . These studies were conducted to identify the possible binding patterns of these compounds within both COX-1 and COX-2 isozymes, utilizing human X-ray crystal structures .Chemical Reactions Analysis

The synthesized compounds were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the melting point of a similar compound, N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide, was found to be between 132.5–134 °C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazoles and their derivatives exhibit notable antimicrobial properties. In particular, compounds containing thiazole moieties have been investigated for their ability to combat bacterial and fungal infections. For instance, sulfazole , a thiazole-based compound, has demonstrated antimicrobial efficacy. Researchers continue to explore novel thiazole derivatives as potential antimicrobial agents .

Antiretroviral Potential

Thiazoles also play a role in antiretroviral therapy. Ritonavir , an HIV protease inhibitor, contains a thiazole ring. Its mechanism of action involves inhibiting viral protease enzymes, thus suppressing viral replication. The development of new thiazole-based antiretrovirals remains an active area of research .

Antifungal Properties

Thiazoles have shown promise as antifungal agents. Abafungin , a thiazole derivative, exhibits antifungal activity against various fungal pathogens. Researchers investigate its efficacy in treating fungal infections, including those resistant to conventional antifungal drugs .

Anticancer Potential

The thiazole scaffold contributes to the design of anticancer drugs. Tiazofurin , a thiazole-containing compound, has been explored for its cytotoxic effects against cancer cells. Researchers continue to modify thiazole-based structures to enhance their antitumor properties .

Anti-Inflammatory Effects

Thiazoles may play a role in managing inflammatory conditions. For example, meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), contains a thiazole ring. Its use in treating pain and inflammation underscores the therapeutic potential of thiazole-based compounds .

Antioxidant Activity

Thiazoles can act as antioxidants, protecting cells from oxidative damage. Researchers have investigated thiazole derivatives for their ability to scavenge free radicals and mitigate oxidative stress. These compounds hold promise in preventing age-related diseases and promoting overall health .

Mecanismo De Acción

Target of Action

The primary targets of N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with COX enzymes, suppressing their activity This interaction results in the inhibition of prostaglandin synthesis, thereby reducing inflammation and pain

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This disruption can have downstream effects on various physiological processes, including inflammation, pain perception, and fever response.

Pharmacokinetics

Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the compound’s bioavailability and its ability to reach its target sites in the body.

Result of Action

The suppression of COX enzymes by the compound leads to a decrease in prostaglandin synthesis. This can result in reduced inflammation and pain . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and its interaction with COX enzymes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-11(2)8-9-17-15(20)14-10-24-16(18-14)19-25(21,22)13-6-4-12(23-3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLAYBRNXBZUEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

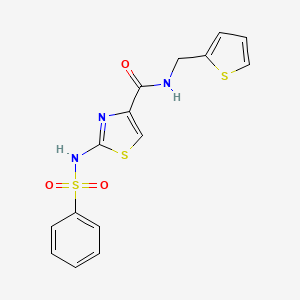

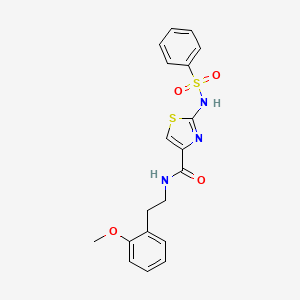

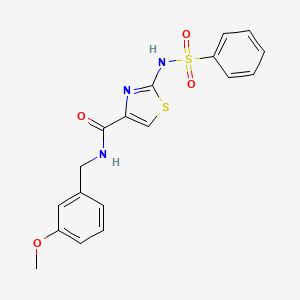

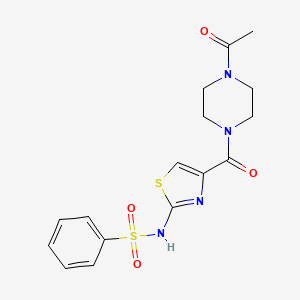

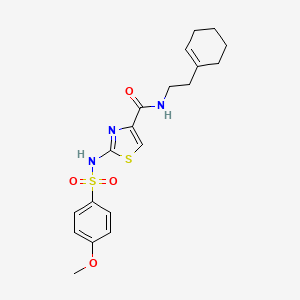

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203460.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203467.png)

![6-methyl-5-((4-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3203472.png)

![N-(2-methoxy-5-methylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203477.png)